molecular formula C11H11NO2 B2808472 3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro- CAS No. 233272-47-4

3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-

Cat. No.: B2808472
CAS No.: 233272-47-4
M. Wt: 189.214
InChI Key: PQFFRQRPJFUMFO-UHFFFAOYSA-N
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Description

3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro- is a heterocyclic compound that belongs to the oxazoloisoquinoline family This compound is characterized by its unique fused ring structure, which includes an oxazole ring fused to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro- can be achieved through several synthetic routes. One efficient method involves the rhodium (III)-catalyzed oxidative annulation of isoquinolones with allyl alcohols. This reaction proceeds under mild conditions and provides high yields of the desired product . Another approach involves the use of the Mitsunobu reaction followed by sequential cyclization to obtain the compound in good to excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the aforementioned synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atom in the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxazoloisoquinoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced oxazoloisoquinoline derivatives.

    Substitution: Formation of substituted oxazoloisoquinoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro- is unique due to its specific ring fusion pattern and the presence of multiple reactive sites, which allow for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1,5,10,10a-tetrahydro-[1,3]oxazolo[3,4-b]isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-11-12-6-9-4-2-1-3-8(9)5-10(12)7-14-11/h1-4,10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFFRQRPJFUMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(=O)N2CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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